molecular formula C28H31NOSi B12972692 (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine

(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B12972692
M. Wt: 425.6 g/mol
InChI Key: RUDGRBALLGREHS-MHZLTWQESA-N
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Description

(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl Group: This step involves the reaction of the pyrrolidine ring with naphthalene derivatives and trimethylsilyl reagents under specific conditions to introduce the desired substituent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Conditions for substitution reactions may vary depending on the specific substituents involved.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction may result in the formation of simpler pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, while in a chemical reaction, it may act as a catalyst or reactant.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Di(naphthalen-2-yl)methyl)pyrrolidine: Similar structure but lacks the trimethylsilyl group.

    (S)-2-(Di(phenyl)methyl)pyrrolidine: Similar structure with phenyl groups instead of naphthalene.

Uniqueness

(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is unique due to the presence of the trimethylsilyl group, which can influence its reactivity and properties. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.

Properties

Molecular Formula

C28H31NOSi

Molecular Weight

425.6 g/mol

IUPAC Name

[dinaphthalen-2-yl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane

InChI

InChI=1S/C28H31NOSi/c1-31(2,3)30-28(27-13-8-18-29-27,25-16-14-21-9-4-6-11-23(21)19-25)26-17-15-22-10-5-7-12-24(22)20-26/h4-7,9-12,14-17,19-20,27,29H,8,13,18H2,1-3H3/t27-/m0/s1

InChI Key

RUDGRBALLGREHS-MHZLTWQESA-N

Isomeric SMILES

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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